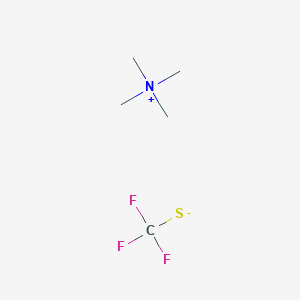

Tetramethylammonium trifluoromethanethiolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetramethylammonium trifluoromethanethiolate is a chemical compound with the molecular formula C5H12F3NS . It is used as the SCF3 source in place of stoichiometric coinage metal-SCF3 complexes . It is also derived from Tetramethylammonium Chloride, which is used as a reagent in the synthesis of β-Triglycidyl Isocyanurate, a crosslinker and neoplasm inhibitor .

Synthesis Analysis

Tetramethylammonium trifluoromethanethiolate is prepared from a solution of TMSCF3 (Ruppert-Prakash reagent) and elemental sulfur in dry THF at -78°C upon addition of anhydrous tetramethylammonium fluoride . After slow warm-up to room temperature overnight, a yellow to white solid is obtained that is recrystallized from MeCN to afford a white crystalline solid in 85–90% isolated yield .Molecular Structure Analysis

The molecular weight of Tetramethylammonium trifluoromethanethiolate is 175.22 g/mol . The IUPAC name is tetramethylazanium;trifluoromethanethiolate . The InChI code is 1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1 . The Canonical SMILES is CN+©C.C(F)(F)(F)[S-] .Chemical Reactions Analysis

Tetramethylammonium trifluoromethanethiolate is a useful reagent for the direct trifluoromethylthiolation of aryl iodides, bromides, chlorides, triflates and nonaflates, boronic acids, α-diazo esters, and aromatic diazonium compounds . It also enables the indirect formation of thiocarbamoyl fluorides and trifluoromethyl amines, isothiocyanates, and acyl fluorides .Physical And Chemical Properties Analysis

Tetramethylammonium trifluoromethanethiolate is a white, hygroscopic powder . It is soluble in acetonitrile but insoluble in DCM . It has a melting point of 253–255°C (decomposition) .Aplicaciones Científicas De Investigación

Fluorinating Reagent and Functionalization Tool

Tetramethylammonium trifluoromethanethiolate has been highlighted for its capability in functionalizing molecules through the addition of SCF3 groups. Its role as a fluorinating reagent, especially in converting aromatic and aliphatic carboxylic acids to acyl fluorides, is particularly noted for its efficiency and the ability to replace more toxic and corrosive reagents. This compound offers a cleaner, more selective alternative for various synthesis processes, including the functionalization of alcohols and amines (Ritter, 2017).

Electrochemical Applications

In the field of electrochemistry, tetramethylammonium trifluoromethanethiolate contributes to the development of novel ionic liquids with improved properties such as high ionic conductivity and wide potential windows. These properties are crucial for applications in electric double layer capacitors (EDLCs), demonstrating the compound's versatility beyond the realm of organic synthesis to include materials science and energy storage solutions (Sato, Masuda, & Takagi, 2004).

Trifluoromethylthiolation and Aryl Sulfides Formation

The compound has been effectively used in the trifluoromethylthiolation of aromatic substrates, providing a nucleophilic source of trifluoromethanethiolate for the preparation of trifluoromethyl aryl sulfides from activated haloaromatics. This application opens up pathways for creating complex molecules with potential utility in various chemical industries, including pharmaceuticals and agrochemicals (Tavener, Adams, & Clark, 1999).

Synthetic Chemistry Innovations

In synthetic chemistry, the use of tetramethylammonium trifluoromethanethiolate has been instrumental in generating electrophilic trifluoromethylthiolating agents. This development is significant for creating a wide range of electrophilic agents from an inexpensive, shelf-stable source, facilitating various synthetic applications and contributing to the advancement of chemical synthesis methodologies (Kovács, Bayarmagnai, & Goossen, 2017).

Methylation and Structural Characterization

The compound has also been applied in innovative ways for the methylation of amides, N-heterocycles, thiols, and alcohols, showcasing its utility as a direct and selective methylating agent. This application is crucial for the simplification of purification processes and the broadening of the scope for methylation reactions in organic synthesis (Cheng, Pu, Kundu, & Schoenebeck, 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tetramethylazanium;trifluoromethanethiolate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTONLRVDOIFITJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C(F)(F)(F)[S-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylammonium trifluoromethanethiolate | |

CAS RN |

515823-30-0 |

Source

|

| Record name | Tetramethylammonium (trifluoromethyl)sulfanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)

![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)

![N-(3,4-difluorophenyl)-5-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2980294.png)